molecular formula C13H22NO4P B14613180 Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester CAS No. 59488-08-3

Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester

Cat. No.: B14613180
CAS No.: 59488-08-3
M. Wt: 287.29 g/mol
InChI Key: NINKPXWGIHZMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is a chemical compound with the molecular formula C13H22NO4P. This compound is a member of the phosphonic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the phosphonic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkylphosphonic acids with alcohols in the presence of a catalyst such as butylmethylimidazolium hexafluorophosphate under microwave irradiation . This process is efficient and allows for the preparation of various phosphonate derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of ionic liquids as catalysts can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphonic acid derivatives.

    Oxidation: Oxidized phosphonic acid derivatives.

    Substitution: Substituted phosphonic acid esters.

Mechanism of Action

The mechanism of action of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in various biochemical processes. This interaction can inhibit or modulate the activity of these enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phosphinic acid derivatives: Similar in structure but differ in the oxidation state of phosphorus.

    Phosphonates: Compounds with similar functional groups but different alkyl or aryl substituents.

Uniqueness

Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

59488-08-3

Molecular Formula

C13H22NO4P

Molecular Weight

287.29 g/mol

IUPAC Name

ethoxy-[(2-hydroxyphenyl)-(2-methylpropylamino)methyl]phosphinic acid

InChI

InChI=1S/C13H22NO4P/c1-4-18-19(16,17)13(14-9-10(2)3)11-7-5-6-8-12(11)15/h5-8,10,13-15H,4,9H2,1-3H3,(H,16,17)

InChI Key

NINKPXWGIHZMCV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1O)NCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.